2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 2-ethyl-naphthalene. This process can be carried out using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated ring system, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Similar structure but lacks the ethyl group.
2-Ethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.
2-Naphthalenol: Similar structure but lacks the ethyl group and is not hydrogenated.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3 |
InChI Key |
GJKPWJBCWHMXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=CC=CC=C2C1O |
Origin of Product |
United States |
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